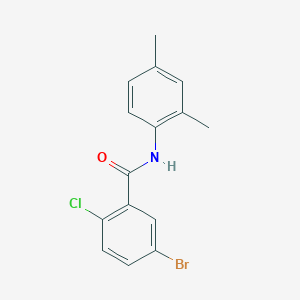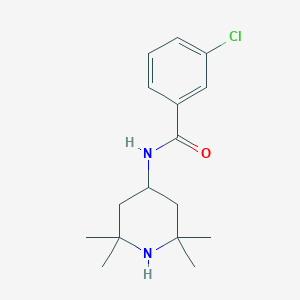
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the family of oxadiazoles. It is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in its structure. The compound is known for its diverse range of applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
The mechanism of action of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer progression. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the major advantages of using 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its diverse range of applications in various scientific fields. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its low solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, the compound's potential use in the development of OLEDs and OPV devices could be further explored. Finally, the compound's anti-inflammatory and anti-cancer activities could be further studied to elucidate its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole is a versatile compound that has a diverse range of applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound could lead to the development of new synthetic methods, the elucidation of its mechanism of action, and the discovery of new therapeutic applications.
合成方法
The synthesis of 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylmethylhydrazine and phenylacetic acid with thionyl chloride. The resulting intermediate is then reacted with potassium hydroxide and carbon disulfide to yield 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole. Other methods include the reaction of hydrazine derivatives with carboxylic acids or their derivatives and the reaction of amides with nitrous acid.
科学研究应用
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. In addition, 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
属性
IUPAC Name |
5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-12(8-4-1)11-14-16-15(17-18-14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSSMVAEBISWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)